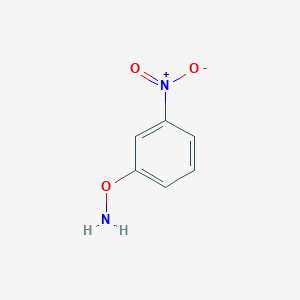
o-(3-Nitrophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(3-Nitrophenyl)hydroxylamine is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a hydroxylamine group (-NH2OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Nitrophenyl)hydroxylamine typically involves the reduction of o-(3-nitrophenyl)nitroso compounds. One common method is the catalytic hydrogenation of o-(3-nitrophenyl)nitroso compounds using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Another method involves the reduction of o-(3-nitrophenyl)nitroso compounds using zinc dust in the presence of acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: o-(3-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or zinc dust with acetic acid.
Oxidation: The hydroxylamine group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst, zinc dust with acetic acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: o-(3-Aminophenyl)hydroxylamine.
Oxidation: o-(3-Nitrophenyl)nitroso compounds.
Substitution: Derivatives with different nucleophiles replacing the hydroxylamine group.
Aplicaciones Científicas De Investigación
o-(3-Nitrophenyl)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of o-(3-Nitrophenyl)hydroxylamine involves its reactivity with various biological and chemical targets. The compound can act as a radical scavenger, inhibiting enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition can lead to antimicrobial effects by preventing bacterial proliferation.
Comparación Con Compuestos Similares
- 3-Nitrophenylhydrazine
- O-benzylhydroxylamine
- 2-picolylamine
Comparison: o-(3-Nitrophenyl)hydroxylamine is unique due to its specific combination of a nitro group and a hydroxylamine group on the phenyl ring. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. For example, 3-nitrophenylhydrazine is primarily used in derivatization reactions for analytical purposes, while o-benzylhydroxylamine and 2-picolylamine have different reactivity profiles and applications in organic synthesis.
Propiedades
Número CAS |
94831-80-8 |
|---|---|
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
O-(3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H,7H2 |
Clave InChI |
JQNHBHCKVHRSEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)ON)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



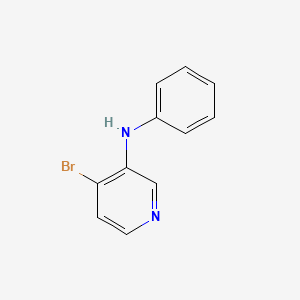
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
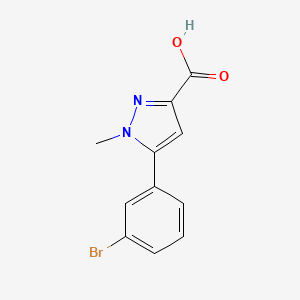
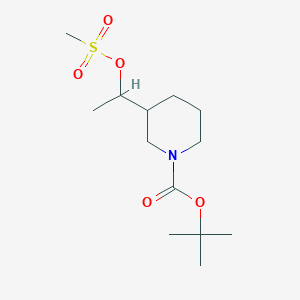
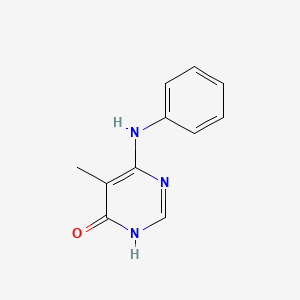

![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)

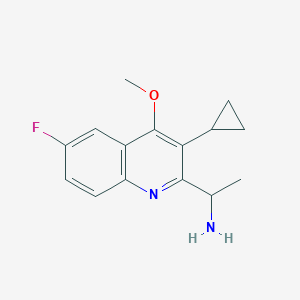
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
